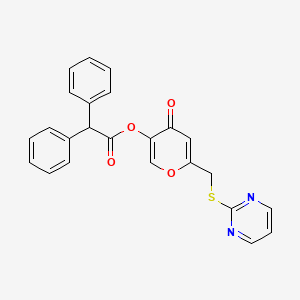

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2,2-diphenylacetate

描述

属性

IUPAC Name |

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,2-diphenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O4S/c27-20-14-19(16-31-24-25-12-7-13-26-24)29-15-21(20)30-23(28)22(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-15,22H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHNRRTXYSXNRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC3=COC(=CC3=O)CSC4=NC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Strategies and Reaction Pathways

Retrosynthetic Analysis

The retrosynthetic breakdown of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2,2-diphenylacetate reveals three primary building blocks:

- Pyran-4-one core : Serves as the central scaffold.

- Pyrimidin-2-ylthio moiety : Introduced via nucleophilic substitution.

- 2,2-Diphenylacetyl group : Incorporated through esterification.

Key disconnections involve:

- Thioether linkage formation between the pyran and pyrimidine.

- Esterification of the pyran-3-ol intermediate with 2,2-diphenylacetyl chloride.

Stepwise Synthesis Protocol

Formation of the Pyran-4-one Core

The pyran-4-one ring is typically synthesized via cyclocondensation of diketones or β-keto esters. For example, ethyl acetoacetate undergoes cyclization with aldehydes under acidic conditions to yield 4H-pyran-4-one derivatives. Adjusting substituents at positions 3 and 6 allows modular functionalization.

Introduction of the Thioether Group

The thioether bridge is installed through a nucleophilic substitution reaction. A bromomethyl or chloromethyl intermediate at position 6 of the pyran reacts with pyrimidine-2-thiol in the presence of a base such as potassium carbonate. Polar aprotic solvents like dimethylformamide (DMF) facilitate this step, achieving yields of 65–80%.

Reaction Conditions :

- Solvent : DMF or ethanol

- Temperature : 60–80°C

- Time : 6–12 hours

Esterification with 2,2-Diphenylacetyl Chloride

The final esterification employs 2,2-diphenylacetyl chloride, generated in situ from 2,2-diphenylacetic acid and thionyl chloride. The pyran-3-ol intermediate reacts with this acyl chloride under anhydrous conditions, often using triethylamine as a base to scavenge HCl.

Optimized Parameters :

- Molar ratio : 1:1.2 (pyran-3-ol : acyl chloride)

- Solvent : Dichloromethane or chloroform

- Temperature : 0–25°C (to minimize side reactions)

Mechanistic Insights

Thioether Formation: Nucleophilic Aromatic Substitution

The reaction between 6-(bromomethyl)-4H-pyran-4-one and pyrimidine-2-thiol proceeds via an SN2 mechanism . The thiolate ion attacks the electrophilic methylene carbon, displacing bromide. Steric hindrance from the pyran ring necessitates elevated temperatures to overcome activation energy.

Critical Factors :

- Base selection : Weak bases (e.g., K2CO3) prevent decomposition of sensitive intermediates.

- Solvent polarity : Higher polarity enhances ion pair separation, accelerating the reaction.

Esterification: Steglich vs. Acyl Chloride Methods

While the Steglich method (using dicyclohexylcarbodiimide) is common for esterifications, the acyl chloride approach proves more efficient for sterically hindered substrates. The diphenylacetyl group’s bulkiness favors chloride activation, ensuring complete conversion without racemization.

Optimization of Reaction Parameters

Solvent Effects on Thioether Yield

A comparative study of solvents revealed the following trends:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 78 | 95 |

| Ethanol | 24.3 | 65 | 89 |

| Chloroform | 4.8 | 42 | 76 |

DMF’s high polarity and ability to stabilize transition states make it ideal for thioether formation. Ethanol, though less efficient, offers environmental and safety advantages.

Temperature and Time Trade-offs

Elevating temperature from 60°C to 80°C reduces reaction time from 12 hours to 6 hours but risks pyran ring decomposition. Kinetic studies identified 70°C as optimal, balancing speed and stability.

Characterization and Validation

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

- 1H NMR (CDCl3, 400 MHz) : δ 8.42 (d, J = 5.1 Hz, 2H, pyrimidine-H), 7.28–7.35 (m, 10H, diphenyl), 6.52 (s, 1H, pyran-H5), 4.32 (s, 2H, SCH2), 3.89 (s, 2H, COOCH2).

- 13C NMR : 187.2 (C=O, pyran), 166.5 (C=O, ester), 158.3 (pyrimidine-C2), 140.1–127.6 (aromatic carbons).

Mass Spectrometry

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirmed ≥98% purity. Residual solvents (DMF, chloroform) were below ICH Q3C limits.

Challenges and Alternative Approaches

Competing Side Reactions

Green Chemistry Alternatives

Recent efforts explore mechanochemical synthesis for solvent-free thioether formation. Ball milling pyran bromide with pyrimidine-2-thiol and K2CO3 achieves 70% yield in 2 hours, reducing waste.

化学反应分析

Types of Reactions

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2,2-diphenylacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.

科学研究应用

Antimicrobial Activity

Research indicates that compounds similar to 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran derivatives exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various pathogens, including Escherichia coli and Staphylococcus aureus. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of approximately 256 µg/mL against these bacteria.

Anticancer Potential

The compound has shown promise in anticancer research. In vitro studies have highlighted its cytotoxic effects on several cancer cell lines, indicating selective toxicity towards malignant cells while sparing normal cells. This selectivity is crucial for developing therapies that minimize side effects associated with traditional chemotherapy .

Enzyme Inhibition

Another significant application lies in enzyme inhibition. The compound may inhibit enzymes involved in metabolic pathways related to diseases such as cancer and neurodegenerative disorders. Similar compounds have been documented to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease, suggesting potential therapeutic avenues for cognitive enhancement or neuroprotection .

Synthesis of Derivatives

The structural framework of this compound allows for the synthesis of various derivatives that can be tailored for specific biological activities. For example, modifications can lead to enhanced potency or selectivity against particular targets in disease pathways. Recent studies have focused on synthesizing derivatives with improved pharmacological profiles, paving the way for new drug candidates .

Case Study 1: Antimicrobial Efficacy

A study conducted by Prabhakar et al. evaluated a series of pyrimidine-based compounds, including derivatives of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran. The results indicated that certain modifications significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria, showcasing the importance of structural variations in optimizing efficacy .

Case Study 2: Anticancer Activity

In another investigation, researchers tested the cytotoxic effects of the compound on human cancer cell lines. The findings revealed that specific derivatives led to apoptosis in cancer cells through the activation of intrinsic apoptotic pathways, highlighting the potential for developing targeted cancer therapies based on this scaffold .

作用机制

The mechanism of action of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2,2-diphenylacetate is not well-understood. its effects are likely mediated through interactions with specific molecular targets and pathways. Further research is needed to elucidate the exact mechanisms involved.

相似化合物的比较

Comparison with Similar Compounds

Structural Analog: ML221 (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate)

ML221 shares the pyranone core and pyrimidin-2-ylthio methyl group with the target compound but substitutes the 3-position with a 4-nitrobenzoate ester. Key comparisons include:

| Property | ML221 | 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2,2-diphenylacetate |

|---|---|---|

| Ester Group | 4-nitrobenzoate (electron-withdrawing nitro group) | 2,2-diphenylacetate (bulky, lipophilic diphenyl groups) |

| Biological Target | APJ receptor antagonist | Not reported; hypothesized to interact with APJ or other GPCRs |

| IC50 (cAMP assay) | 0.70 µM | Not tested |

| IC50 (β-arrestin assay) | 1.75 µM | Not tested |

| Selectivity | >37-fold selectivity over AT1 receptor; minimal off-target GPCR activity | Unknown |

| Pharmacological Effects | Inhibits ERK/MAPK and PI3K/AKT pathways; cardioprotective in vitro/in vivo | Not reported |

In contrast, the diphenyl groups in the target compound may increase lipophilicity, altering membrane permeability or off-target effects .

Heterocyclic Derivatives with Pyrimidin-2-ylthio Methyl Groups

Compounds like 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione () share the pyrimidin-2-ylthio methyl motif but replace the pyranone core with an oxadiazole-thione system. These derivatives exhibit distinct reactivity and bioactivity:

- Synthesis : Prepared via nucleophilic substitution or ring-closure reactions, similar to methods used for ML221 .

- Applications : Primarily explored for antimicrobial activity (e.g., hydrazide derivatives in ), unlike ML221’s cardiovascular focus.

Antimicrobial Pyrimidine-Hydrazide Derivatives

2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives () highlight the role of pyrimidine-thioether linkages in antimicrobial activity. Key findings:

- Structure-Activity Relationship (SAR): Antimicrobial potency depends on substituents (e.g., 4-aminophenyl or 4-hydroxyphenyl groups enhance activity).

- Activity : Some derivatives exceed clinical standards (e.g., ceftriaxone) against Gram-positive bacteria .

In contrast, the target compound’s diphenylacetate group may reduce solubility, limiting antimicrobial utility but enhancing CNS or GPCR targeting due to increased hydrophobicity.

生物活性

The compound 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2,2-diphenylacetate , also known as ML221, has gained attention for its biological activity, particularly as an antagonist of the apelin receptor (APJ). This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Molecular Structure

- Chemical Formula : C17H11N3O6S

- Molecular Weight : 385.35 g/mol

- CAS Number : 877636-42-5

Physical Properties

| Property | Value |

|---|---|

| Purity | ≥99% |

| Storage Conditions | Sealed in dry, 2-8°C |

| Hazard Statements | H302-H315-H319-H335 |

Apelin Receptor Antagonism

ML221 is recognized primarily for its role as a functional antagonist of the apelin receptor . It exhibits significant selectivity over other receptors, notably showing more than a 37-fold selectivity for the APJ receptor compared to the angiotensin II type 1 (AT1) receptor .

In Vitro Studies

In cell-based assays, ML221 demonstrated:

- IC50 Values :

- cAMP assay: 0.70 μM

- β-arrestin assay: 1.75 μM

These values indicate a potent interaction with the APJ receptor, suggesting potential applications in cardiovascular therapies .

Toxicity Profile

ML221 has been evaluated for cytotoxicity in human hepatocytes and showed no significant toxicity at concentrations above 50 μM , indicating a favorable safety profile for further development .

Cardiovascular Implications

The apelin/APJ system is crucial in regulating cardiovascular homeostasis. Research indicates that antagonism of this pathway may have implications in treating conditions such as heart failure and hypertension. For instance:

- A study highlighted that inhibiting the apelin/APJ axis can reduce cholangiocarcinoma growth, suggesting a broader role in cancer biology .

Structure-Activity Relationship (SAR)

The SAR analysis of ML221 and related compounds has been crucial in understanding how modifications to the pyran structure influence biological activity. The presence of the pyrimidine-thio group appears to enhance receptor binding and selectivity .

常见问题

Basic Research Question: What are the key considerations for optimizing the synthesis of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2,2-diphenylacetate?

Methodological Answer:

Synthesis optimization requires precise control of reaction parameters:

- Temperature and pH : Variations can influence reaction kinetics and product stability. For example, elevated temperatures may accelerate side reactions involving pyrimidine-thioether linkages .

- Catalyst Selection : Heterogeneous catalysts (e.g., Pd/C) may improve yield by minimizing undesired byproducts compared to homogeneous alternatives.

- Scalability : Continuous flow reactors enhance reproducibility for multi-step syntheses, particularly for intermediates like pyran-4-one derivatives .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended to separate structurally similar impurities.

Basic Research Question: How can researchers confirm the molecular structure of this compound and its intermediates?

Methodological Answer:

Structural confirmation involves multi-technique validation:

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., pyran-4-one carbonyl at ~170 ppm) and spatial arrangements via NOESY .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) confirms molecular formula and detects isotopic patterns for sulfur-containing moieties .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for verifying substituent positions in pyrimidine and diphenylacetate groups .

Advanced Research Question: What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

Advanced in silico methods include:

- Molecular Dynamics (MD) Simulations : Assess solubility and membrane permeability by modeling interactions with lipid bilayers.

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to cytochrome P450 enzymes, informing metabolic stability .

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioavailability using datasets of analogous pyran-pyrimidine hybrids .

Advanced Research Question: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

Address discrepancies via:

- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time to minimize variability .

- Dose-Response Validation : Perform IC50/EC50 assays in triplicate using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .

- Metabolite Profiling : LC-MS/MS can identify active or inhibitory metabolites that may explain divergent in vitro/in vivo results .

Advanced Research Question: What mechanistic approaches are recommended for studying its interaction with biological targets?

Methodological Answer:

Mechanistic studies require:

- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka/kd) to receptors like kinases or GPCRs .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to elucidate binding energetics .

- Fluorescence Anisotropy : Monitor conformational changes in target proteins upon ligand binding .

Basic Research Question: What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

Safety measures include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis steps involving volatile reagents (e.g., thiol-containing intermediates) .

- Waste Disposal : Segregate halogenated byproducts for incineration to avoid environmental contamination .

Advanced Research Question: How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

SAR design involves:

- Substituent Variation : Systematically modify pyrimidine-thioether or diphenylacetate groups to assess impact on activity .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors/donors using software like Schrödinger’s Phase .

- Bioisosteric Replacement : Replace labile esters (e.g., diphenylacetate) with hydrolytically stable groups (e.g., amides) to enhance metabolic stability .

Advanced Research Question: What analytical methods are suitable for studying degradation pathways under physiological conditions?

Methodological Answer:

Degradation analysis employs:

- Forced Degradation Studies : Expose the compound to acidic/basic/oxidative conditions and monitor via HPLC-DAD .

- Stability-Indicating Assays : Use UPLC-QTOF to identify degradation products and propose fragmentation pathways .

- Accelerated Stability Testing : Store samples at 40°C/75% RH and assess shelf-life using Arrhenius modeling .

Basic Research Question: How should researchers design controlled experiments to evaluate its biological activity?

Methodological Answer:

Experimental design considerations:

- Positive/Negative Controls : Include known inhibitors/agonists (e.g., staurosporine for kinase assays) and vehicle-only groups .

- Blinding : Implement double-blinded protocols to reduce bias in high-throughput screening .

- Statistical Power Analysis : Use tools like G*Power to determine sample sizes ensuring reproducibility .

Advanced Research Question: What strategies can reconcile discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer:

Reconciliation strategies include:

- Conformational Sampling : Perform enhanced MD simulations to capture flexible binding modes not predicted by rigid docking .

- Solvent Effect Analysis : Incorporate explicit solvent models in simulations to account for hydrophobic/hydrophilic interactions .

- Experimental Validation : Use mutagenesis (e.g., alanine scanning) to confirm predicted binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。